molecular formula C10H15N3O3 B2770393 ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate CAS No. 1006494-91-2

ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B2770393
CAS No.: 1006494-91-2
M. Wt: 225.248
InChI Key: XKAXFWNCAMMSEV-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features an ethyl ester group and a hydroxyimino group, contributing to its unique chemical properties.

Scientific Research Applications

Chemical Reactions Analysis

Ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological effects, such as anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate can be compared with other pyrazole derivatives, such as 1,3,5-trisubstituted-1H-pyrazoles . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example, 1,3,5-trisubstituted-1H-pyrazoles are known for their fluorescence properties and potential use as fluorescent probes . The unique combination of the hydroxyimino and ethyl ester groups in ethyl 2-(N-hydroxyimino)-2-(trimethyl-1H-pyrazol-4-yl)acetate distinguishes it from other pyrazole derivatives and contributes to its specific applications and effects.

Properties

IUPAC Name

ethyl (2E)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAXFWNCAMMSEV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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